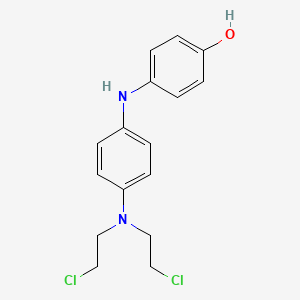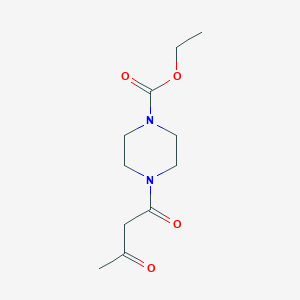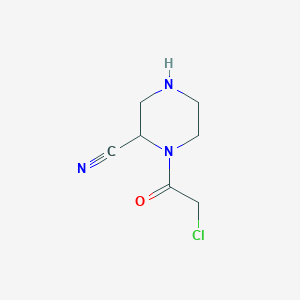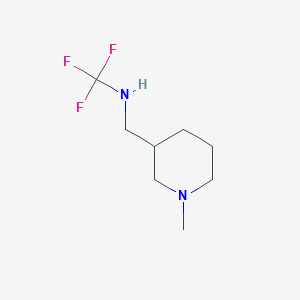
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol is a chemical compound known for its unique structure and properties It is a derivative of oxolane, featuring two hydroxymethyl groups and three hydroxyl groups, making it highly functional and reactive
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected sugar derivative.
Protection and Deprotection: The hydroxyl groups are protected using protecting groups like acetals or silyl ethers to prevent unwanted reactions.
Oxidation and Reduction: The protected sugar is subjected to oxidation to introduce the oxolane ring, followed by reduction to yield the desired diol.
Deprotection: The protecting groups are removed to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to enhance yield and purity.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions: (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Participating in metabolic pathways, such as glycolysis or the pentose phosphate pathway, depending on its derivatives and modifications.
類似化合物との比較
(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-3,4-diol: A stereoisomer with different spatial arrangement of atoms.
(2S,3S,4S,5S)-2,5-bis(methoxymethyl)oxolane-3,4-diol: A derivative with methoxy groups instead of hydroxyl groups.
特性
分子式 |
C6H12O5 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4-,5+,6+/m0/s1 |
InChIキー |
MCHWWJLLPNDHGL-UNTFVMJOSA-N |
異性体SMILES |
C([C@H]1[C@H]([C@@H]([C@@H](O1)CO)O)O)O |
正規SMILES |
C(C1C(C(C(O1)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]-](/img/structure/B13953024.png)
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B13953035.png)

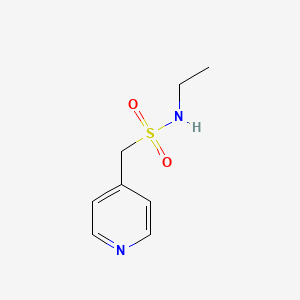
![(5-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13953048.png)


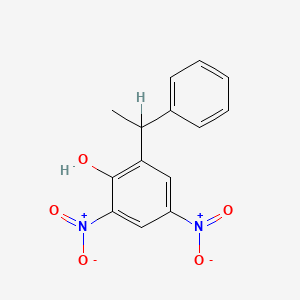
![3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13953073.png)
